molecular formula C17H18O3 B14171511 2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one CAS No. 921929-36-4

2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B14171511
CAS No.: 921929-36-4
M. Wt: 270.32 g/mol
InChI Key: KOJPEWXLANJDNC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two methoxy-substituted phenyl rings attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one typically involves the condensation of 3-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-1-phenylpropan-1-one
  • 2-(4-Methoxyphenyl)-1-phenylpropan-1-one
  • 2-(3,4-Dimethoxyphenyl)-1-phenylpropan-1-one

Uniqueness

2-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of two methoxy groups on different phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

921929-36-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O3/c1-12(14-5-4-6-16(11-14)20-3)17(18)13-7-9-15(19-2)10-8-13/h4-12H,1-3H3

InChI Key

KOJPEWXLANJDNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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